molecular formula C6H5N3S B2990358 Imidazo[1,2-a]pyrazine-8-thiol CAS No. 95186-06-4

Imidazo[1,2-a]pyrazine-8-thiol

Cat. No.: B2990358
CAS No.: 95186-06-4
M. Wt: 151.19
InChI Key: CVZWEMLOWNFSIM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-8-thiol is a heterocyclic compound with a fused ring structure consisting of an imidazole ring and a pyrazine ring.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-8-thiol is a versatile scaffold in organic synthesis and drug development . It has been found to exhibit inhibitory effects against several targets, including the insulin-like growth factor-I receptor (IGF-IR), PI3K, aurora kinase, and tyrosine kinase EphB4 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to inhibit the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting NF-κB, it can affect the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . Additionally, its inhibitory effects on IGF-IR, PI3K, and aurora kinase can impact the IGF signaling pathway, PI3K/Akt signaling pathway, and aurora kinase pathway, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted due to its interaction with multiple targets. For instance, its inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, its inhibitory effects on IGF-IR, PI3K, and aurora kinase can lead to changes in cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing imidazo[1,2-a]pyrazine-8-thiol involves the use of iodine as a catalyst. The synthesis typically follows a one-pot three-component condensation reaction. This reaction involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, which undergo [4 + 1] cycloaddition to form the imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions, ensuring high yields, and maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced imidazo[1,2-a]pyrazine compounds, and various substituted derivatives, each with unique chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazine-8-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing novel bioactive molecules and materials with specific properties .

Properties

IUPAC Name

7H-imidazo[1,2-a]pyrazine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZWEMLOWNFSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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